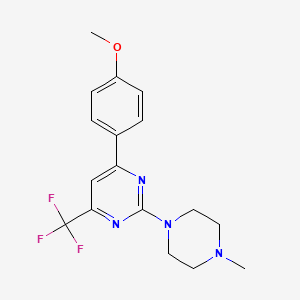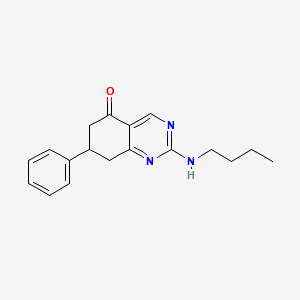![molecular formula C12H13ClN2O B4235492 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B4235492.png)
1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole
Vue d'ensemble
Description
1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles It is characterized by the presence of a phenoxyethyl group substituted with a chlorine atom and a methyl group
Mécanisme D'action
Target of Action
Given its structural similarity to phenoxy herbicides , it may act by mimicking the auxin growth hormone indoleacetic acid (IAA) . Auxins play a crucial role in plant growth and development, regulating processes such as cell division, elongation, and differentiation .
Mode of Action
Phenoxy herbicides, including potentially 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole, act by mimicking the auxin growth hormone IAA . When these compounds are absorbed by plants, they induce rapid, uncontrolled growth, often leading to the plant’s death . This mode of action is selective for broad-leaf plants, leaving monocotyledonous crops relatively unaffected .
Biochemical Pathways
Auxin-mimicking compounds typically affect pathways related to plant growth and development . They can disrupt normal cellular processes, leading to uncontrolled cell division and elongation . The downstream effects include abnormal growth patterns and eventual plant death .
Pharmacokinetics
Similar compounds are typically absorbed by plants and distributed throughout the plant tissues . The impact on bioavailability would depend on factors such as the compound’s chemical properties, the plant species, and environmental conditions.
Result of Action
The molecular and cellular effects of this compound’s action would likely include disruption of normal cell division and elongation processes . This can lead to abnormal growth patterns and, in many cases, plant death . The exact effects would depend on factors such as the concentration of the compound and the sensitivity of the plant species.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and soil composition can affect the compound’s absorption, distribution, and overall effectiveness . Additionally, environmental conditions can influence the compound’s stability and persistence in the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 2-chloroethylamine.
Formation of Intermediate: The 4-chloro-3-methylphenol is reacted with 2-chloroethylamine in the presence of a base such as sodium hydroxide to form 2-(4-chloro-3-methylphenoxy)ethylamine.
Cyclization: The intermediate 2-(4-chloro-3-methylphenoxy)ethylamine is then cyclized with glyoxal in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding phenoxyacetic acid derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenoxyethyl imidazole derivatives.
Applications De Recherche Scientifique
1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
- 1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-imidazole
- 4-(4-chloro-3-methylphenoxy)phenol
- N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide
Uniqueness: 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenoxyethyl group and the imidazole ring contributes to its versatility and potential for diverse applications.
Propriétés
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-10-8-11(2-3-12(10)13)16-7-6-15-5-4-14-9-15/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFARKCYRUQEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-allyl-2-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B4235412.png)
![N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE](/img/structure/B4235413.png)
![1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B4235418.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2,5-dichloro-N-ethylbenzenesulfonamide](/img/structure/B4235424.png)
![2-iodo-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235430.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4235443.png)


![5-chloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4235462.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4235467.png)
![1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4235471.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-N-(propan-2-yl)acetamide](/img/structure/B4235474.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B4235478.png)
